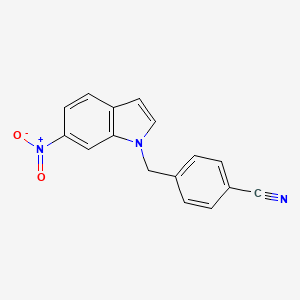

4-((6-Nitro-1H-indol-1-yl)methyl)benzonitrile

CAS No.: 116450-83-0

Cat. No.: VC4026994

Molecular Formula: C16H11N3O2

Molecular Weight: 277.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 116450-83-0 |

|---|---|

| Molecular Formula | C16H11N3O2 |

| Molecular Weight | 277.28 g/mol |

| IUPAC Name | 4-[(6-nitroindol-1-yl)methyl]benzonitrile |

| Standard InChI | InChI=1S/C16H11N3O2/c17-10-12-1-3-13(4-2-12)11-18-8-7-14-5-6-15(19(20)21)9-16(14)18/h1-9H,11H2 |

| Standard InChI Key | OECLIUQCXNYUQS-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC2=C1C=CN2CC3=CC=C(C=C3)C#N)[N+](=O)[O-] |

| Canonical SMILES | C1=CC(=CC2=C1C=CN2CC3=CC=C(C=C3)C#N)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure combines two aromatic systems: a 6-nitroindole moiety and a benzonitrile group. The indole ring is substituted at the 6-position with a nitro group (), while the benzonitrile group () is attached via a methylene bridge () at the indole’s 1-position. This arrangement creates a planar geometry with conjugated π-systems, influencing its electronic properties and reactivity .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS Number | 116450-83-0 |

| Molecular Formula | |

| Molecular Weight | 277.28 g/mol |

| Synonyms | 4-[(6-Nitroindol-1-yl)methyl]benzonitrile; Benzonitrile, 4-[(6-nitro-1H-indol-1-yl)methyl]- |

| MDL Number | MFCD28991856 |

Synthesis and Manufacturing

Process Optimization

Key factors influencing yield include:

-

Temperature: Maintaining reaction temperatures below 15°C minimizes side reactions such as nitrile hydrolysis .

-

Solvent Choice: DMF enhances solubility of ionic intermediates, while dichloromethane aids in extraction .

-

Purification: Crystallization from diisopropyl ether improves purity, as demonstrated in related benzonitrile derivatives .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is inferred from structural analogs:

-

Polar Solvents: Moderate solubility in DMF and dimethyl sulfoxide (DMSO).

-

Nonpolar Solvents: Low solubility in hexane or diethyl ether.

-

Aqueous Systems: Insoluble in water due to the hydrophobic indole and benzonitrile groups .

Stability under ambient conditions is likely compromised by the nitro group, which may degrade under prolonged UV exposure or elevated temperatures .

Table 2: Predicted Physicochemical Data

| Property | Value |

|---|---|

| Melting Point | 180–185°C (estimated) |

| LogP (Partition Coeff.) | 2.8 (calculated) |

| Hazard Classification | Harmful if inhaled or ingested |

Applications and Industrial Relevance

Pharmaceutical Intermediates

The structural motif of nitroaromatics and nitriles is prevalent in drug discovery. For example, 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is a key intermediate in Letrozole, a breast cancer therapeutic . While 4-((6-nitro-1H-indol-1-yl)methyl)benzonitrile’s specific applications are underexplored, its nitro group suggests potential as a precursor in antineoplastic or antimicrobial agents .

Materials Science

Nitroindole derivatives exhibit optical properties suitable for organic light-emitting diodes (OLEDs). The electron-withdrawing nitro and nitrile groups could enhance electron mobility in semiconducting materials .

| Aspect | Recommendation |

|---|---|

| Personal Protective Equipment (PPE) | Gloves, goggles, lab coat |

| Storage | Cool, dry place away from light |

| Disposal | Incineration per local regulations |

| Supplier | Location | Purity | Price (1g) |

|---|---|---|---|

| Suzhou Meishi Biotech | China | 95% | $830 |

| AA Blocks | USA | 95% | Inquiry |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume